molecular formula C9H15N5O B15130737 1-Piperidin-4-yl-1H-[1,2,3]triazole-4-carboxylic acid methylamide

1-Piperidin-4-yl-1H-[1,2,3]triazole-4-carboxylic acid methylamide

Cat. No.: B15130737
M. Wt: 209.25 g/mol
InChI Key: BFZZVHUCNNOHCG-UHFFFAOYSA-N
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Description

N-Methyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a triazole ring, and a carboxamide group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride typically involves a multi-step process One common method starts with the preparation of the piperidine derivative, followed by the formation of the triazole ring through a cycloaddition reaction

    Piperidine Derivative Preparation: The synthesis begins with the alkylation of piperidine using methyl iodide to form N-methylpiperidine.

    Triazole Ring Formation: The N-methylpiperidine is then subjected to a cycloaddition reaction with an azide compound to form the 1,2,3-triazole ring.

    Carboxamide Group Introduction: The triazole derivative is then reacted with an appropriate carboxylic acid derivative to introduce the carboxamide group.

    Hydrochloride Salt Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in polar solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-Methyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(pyridin-4-yl)methanamine
  • N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine
  • N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine

Uniqueness

N-Methyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is unique due to its combination of a piperidine ring and a triazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H15N5O

Molecular Weight

209.25 g/mol

IUPAC Name

N-methyl-1-piperidin-4-yltriazole-4-carboxamide

InChI

InChI=1S/C9H15N5O/c1-10-9(15)8-6-14(13-12-8)7-2-4-11-5-3-7/h6-7,11H,2-5H2,1H3,(H,10,15)

InChI Key

BFZZVHUCNNOHCG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CN(N=N1)C2CCNCC2

Origin of Product

United States

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